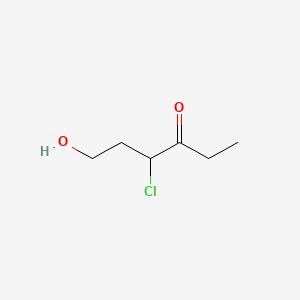

4-Chloro-6-hydroxyhexan-3-one

Description

Significance of Alpha-Halo and Beta-Hydroxy Ketones as Synthetic Intermediates

Alpha-halo ketones and beta-hydroxy ketones are two prominent classes of functionalized ketones that serve as powerful intermediates in a multitude of synthetic pathways.

Alpha-Halo Ketones: The presence of a halogen atom on the carbon adjacent to the carbonyl group significantly influences the reactivity of the molecule. This arrangement creates two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows α-halo ketones to participate in a variety of reactions, including nucleophilic substitutions and rearrangements, making them valuable precursors for the synthesis of heterocycles and other complex organic molecules.

Beta-Hydroxy Ketones: These compounds, often products of aldol (B89426) reactions, are celebrated for their utility in forming carbon-carbon bonds. The hydroxyl group at the β-position can be easily eliminated to yield α,β-unsaturated ketones, which are key substrates in conjugate addition reactions. Furthermore, the hydroxyl group can be used to direct stereoselective reactions or can be further functionalized.

The Unique Reactivity Profile of 4-Chloro-6-hydroxyhexan-3-one: A Multifunctional Building Block

This compound is a fascinating molecule that combines the structural features of both an α-halo ketone and a γ-hydroxy ketone (a close relative of β-hydroxy ketones). This unique combination of functional groups within a single, relatively simple aliphatic chain suggests a rich and varied chemical reactivity, positioning it as a potentially valuable multifunctional building block in organic synthesis.

The α-chloro group at position 4 renders this carbon susceptible to nucleophilic attack. Simultaneously, the hydroxyl group at the terminus of the chain (position 6) can participate in intramolecular reactions or be modified to influence other parts of the molecule. The ketone carbonyl at position 3 serves as a primary site for nucleophilic addition and can influence the acidity of the neighboring α-protons.

Interactive Data Table: Positional Functionality and Potential Reactivity

| Position | Functional Group | Potential Reactivity |

| 3 | Ketone (C=O) | Nucleophilic addition, Enolate formation |

| 4 | Chloride (α-position) | Nucleophilic substitution, Elimination |

| 6 | Hydroxyl (γ-position) | Nucleophilic attack, Oxidation, Ether formation |

Overview of Contemporary Research Trajectories for Complex Aliphatic Ketones

Modern organic synthesis is increasingly focused on the development of efficient and selective methods for the construction of complex molecules. Within this context, research on complex aliphatic ketones is directed towards several key areas. organic-chemistry.orgrsc.org These include the development of novel catalytic methods for their synthesis, the exploration of new reaction cascades initiated by their functional groups, and their application in the total synthesis of natural products and pharmaceutically active compounds. researchgate.net The drive for sustainability also fuels research into greener synthetic routes to and from these versatile intermediates. news-medical.net

Detailed Research Findings (Theoretical)

Given the absence of specific literature on this compound, this section presents a theoretical analysis of its expected chemical properties and reactivity based on known chemical principles.

Expected Physical Properties:

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C6H11ClO2 | Confirmed |

| Molecular Weight | 150.60 g/mol | Confirmed |

| Boiling Point | High (decomposition likely) | Presence of polar functional groups |

| Solubility | Soluble in polar organic solvents | Polarity of ketone, hydroxyl, and chloro groups |

Spectroscopic Characterization (Anticipated Data):

A combination of spectroscopic techniques would be essential to confirm the structure of this compound. The expected key signals are outlined below.

| Spectroscopy | Expected Key Signals |

| ¹H NMR | - Multiplet for the proton at C4 (adjacent to Cl).- Signals for the methylene (B1212753) groups at C2, C5.- A triplet for the terminal methyl group at C1.- A broad singlet for the hydroxyl proton. |

| ¹³C NMR | - A signal for the carbonyl carbon (C3) in the range of 200-210 ppm.- A signal for the carbon bearing the chlorine (C4).- A signal for the carbon bearing the hydroxyl group (C6).- Signals for the other aliphatic carbons. |

| IR | - A strong absorption band for the C=O stretch around 1715 cm⁻¹.- A broad absorption for the O-H stretch around 3400 cm⁻¹.- A C-Cl stretch in the fingerprint region. |

| Mass Spec | - A molecular ion peak (M+) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl and ³⁷Cl).- Fragmentation patterns corresponding to the loss of functional groups. |

Potential Synthetic Applications:

The dual functionality of this compound opens the door to a variety of synthetic transformations. For instance, intramolecular cyclization could be envisioned, where the hydroxyl group acts as a nucleophile, attacking the electrophilic C4 carbon to form a substituted tetrahydrofuran (B95107) ring, a common motif in natural products.

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO2 |

|---|---|

Molecular Weight |

150.60 g/mol |

IUPAC Name |

4-chloro-6-hydroxyhexan-3-one |

InChI |

InChI=1S/C6H11ClO2/c1-2-6(9)5(7)3-4-8/h5,8H,2-4H2,1H3 |

InChI Key |

ZFUVOVCVJIAPGR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CCO)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 6 Hydroxyhexan 3 One

Nucleophilic Substitution Reactions at the Chlorinated Center

The chlorine atom at the C-4 position, being adjacent to a carbonyl group (an α-chloro ketone), renders the C-Cl bond susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the α-carbon, making it more reactive towards nucleophiles compared to a simple secondary alkyl chloride. nih.gov

Nucleophilic substitution reactions on α-halo ketones are generally bimolecular (SN2), meaning the reaction rate depends on the concentration of both the substrate and the nucleophile. libretexts.orglibretexts.org These reactions typically proceed with an inversion of stereochemistry at the carbon center undergoing attack. libretexts.orgorganic-chemistry.org For 4-Chloro-6-hydroxyhexan-3-one, which is chiral at the C-4 position, an SN2 reaction would lead to the formation of a product with the opposite configuration at this center.

The kinetics of these substitutions are influenced by steric factors. While bimolecular substitutions are sensitive to steric hindrance, studies on related α-halo ketones have shown that they are remarkably insensitive to steric bulk on the carbonyl side of the molecule. cdnsciencepub.comcdnsciencepub.com However, increased substitution at the carbon bearing the halogen can significantly decrease the reaction rate. cdnsciencepub.com

Table 1: General Factors Influencing SN2 Reactions at the Chlorinated Center

| Factor | Influence on Reaction Rate | Stereochemical Outcome |

| Nucleophile Concentration | Increases with higher concentration | Inversion of configuration |

| Substrate Concentration | Increases with higher concentration | Inversion of configuration |

| Steric Hindrance at C-4 | Decreases with more substitution | Inversion of configuration |

| Nature of Leaving Group | Better leaving group increases rate | Inversion of configuration |

| Solvent | Polar aprotic solvents generally favor SN2 | Inversion of configuration |

The hydroxyl group at the C-6 position, while remote from the chlorinated center, can influence the selectivity of nucleophilic substitution reactions. nih.gov This influence can manifest in several ways:

Intramolecular Participation: Under certain conditions, particularly in the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the C-4 position, leading to the formation of a cyclic ether, a substituted tetrahydrofuran (B95107). This intramolecular pathway competes with intermolecular substitution by an external nucleophile.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, potentially interacting with the incoming nucleophile or the solvent, which could modulate the reaction rate and selectivity.

Directing Group: In reactions involving organometallic reagents, the hydroxyl group could act as a coordinating site for the metal, thereby directing the delivery of the nucleophile.

Reactions Involving the Ketone Functionality

The ketone group at C-3 is an electrophilic center and also possesses acidic α-protons, allowing for a variety of transformations.

The carbonyl group readily undergoes addition reactions with a wide range of nucleophiles. libretexts.org Examples include the formation of cyanohydrins with cyanide, hemiacetals and acetals with alcohols, and imines with primary amines.

Furthermore, the presence of acidic protons on the carbons adjacent to the ketone (C-2 and C-4) facilitates condensation reactions. For instance, in the presence of a base, this compound can act as a nucleophile (via its enolate) in aldol-type condensations with other carbonyl compounds. researchgate.net

Table 2: Examples of Carbonyl Addition and Condensation Reactions

| Reaction Type | Reagent(s) | Product Type |

| Cyanohydrin Formation | HCN, NaCN | α-Hydroxy nitrile |

| Acetal Formation | Alcohols, Acid catalyst | Acetal |

| Imine Formation | Primary amines | Imine |

| Aldol (B89426) Condensation | Base, Aldehyde/Ketone | β-Hydroxy ketone |

The ketone functionality can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. Biocatalytic reductions using ketoreductase enzymes (KREDs) are also a powerful method for the stereoselective reduction of ketones, including α-halo ketones, to produce chiral alcohols. google.comalmacgroup.comlibretexts.org

Oxidation of the ketone is less common but can occur under specific conditions, such as in the Baeyer-Villiger oxidation, where treatment with a peroxy acid would yield an ester. The haloform reaction is another oxidative pathway for methyl ketones, though not directly applicable here. masterorganicchemistry.com

Intramolecular Cyclization Pathways

The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions. As mentioned previously, deprotonation of the C-6 hydroxyl group can lead to an intramolecular SN2 reaction, displacing the chloride at C-4 to form a 2-(1-oxopropyl)tetrahydrofuran.

Alternatively, under acidic conditions, protonation of the ketone could be followed by an intramolecular attack of the hydroxyl group on the activated carbonyl carbon, leading to the formation of a cyclic hemiketal. beilstein-journals.org Further dehydration could potentially lead to the formation of a dihydropyran derivative. The propensity for these cyclizations depends heavily on the reaction conditions, such as pH and temperature. beilstein-journals.orgacs.org

Formation of Cyclic Ethers or Lactones

The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization to form heterocyclic structures, namely cyclic ethers.

Cyclic Ether Formation: The most probable intramolecular reaction for this compound is the formation of a six-membered cyclic ether via an internal Williamson ether synthesis. masterorganicchemistry.comwikipedia.org In the presence of a base, the terminal hydroxyl group at C-6 is deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the electrophilic carbon at C-4, displacing the chloride leaving group in an S_N2 reaction. wikipedia.orglibretexts.org This process results in the formation of a substituted tetrahydropyran (B127337) ring. The formation of five- and six-membered rings through this type of reaction is generally kinetically and thermodynamically favored. libretexts.org

Lactone Formation: Direct cyclization to a lactone from this compound is not a primary reaction pathway, as it lacks a carboxylic acid moiety. However, lactone formation could be envisioned through multi-step sequences. One hypothetical pathway involves a Baeyer-Villiger oxidation of the ketone at C-3. This reaction, which typically uses a peroxy acid, would convert the acyclic ketone into an ester. Subsequent intramolecular transesterification, while possible, would depend on the regioselectivity of the initial oxidation.

A summary of potential cyclization reactions is presented below.

| Starting Material | Reaction Type | Conditions | Probable Product |

| This compound | Intramolecular Williamson Ether Synthesis | Base (e.g., NaH, KOtBu) | 6-Ethyl-tetrahydropyran-3-one |

| This compound | Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Linear ester (potential for subsequent lactonization) |

Stereocontrol in Cyclization Processes

The cyclization of this compound to a tetrahydropyran derivative involves the formation of new stereochemical relationships. Assuming the starting material is a single enantiomer or diastereomer, the stereochemical outcome of the cyclization is of significant interest.

The key bond-forming step in the formation of the tetrahydropyran ring is an S_N2 reaction. A fundamental principle of the S_N2 mechanism is the inversion of configuration at the electrophilic carbon center. wikipedia.orglibretexts.org Therefore, if the starting material possesses a defined stereochemistry at C-4, the resulting tetrahydropyran will have the opposite configuration at that position.

| Key Process | Stereochemical Principle | Impact on Product |

| Intramolecular S_N2 Cyclization | Inversion of configuration | The stereocenter at C-4 is inverted relative to the starting material. |

| Transition State Geometry | Preference for low-energy chair-like conformation | The relative stereochemistry of substituents on the tetrahydropyran ring is controlled. |

Rearrangement Reactions of the this compound Skeleton

The presence of an α-halo ketone moiety in this compound (with the chlorine at the C-4 position being alpha to the C-3 ketone) makes it susceptible to the Favorskii rearrangement. wikipedia.orgscribd.com This reaction is a characteristic transformation of α-halo ketones under basic conditions. ddugu.ac.in

The generally accepted mechanism involves the formation of an enolate at the carbon on the opposite side of the carbonyl from the halogen. wikipedia.org For this compound, a base would abstract a proton from the C-2 position to form an enolate. This enolate would then undergo intramolecular cyclization, attacking the carbon bearing the chlorine (C-4) to form a strained bicyclic cyclopropanone (B1606653) intermediate. youtube.com Subsequent nucleophilic attack on the carbonyl carbon of the cyclopropanone by a base (such as hydroxide (B78521) or alkoxide) leads to the opening of the three-membered ring. This ring-opening is regioselective and typically occurs to form the more stable carbanion, which is then protonated to yield the final rearranged product, a carboxylic acid derivative (acid, ester, or amide). wikipedia.orgyoutube.com

It is important to note that the hydroxyl group at C-6 could compete in these basic conditions. A strong, non-nucleophilic base would favor the deprotonation at C-2 required for the rearrangement, whereas a nucleophilic base like sodium hydroxide could also lead to competing reactions.

Chemo- and Regioselectivity in Multi-Functionalized Hexanone Systems

The presence of three distinct functional groups—ketone, alkyl chloride, and alcohol—presents challenges and opportunities in terms of selective chemical transformations. The choice of reagents and reaction conditions is critical to directing reactivity to a specific site. sioc-journal.cn

Chemoselectivity: The selective transformation of one functional group in the presence of others is a key consideration.

Reduction: The ketone is generally more reactive towards hydride reducing agents than the alkyl chloride. A mild reducing agent like sodium borohydride (NaBH₄) would be expected to chemoselectively reduce the ketone to a secondary alcohol, leaving the chloro and hydroxyl groups intact. youtube.com A more potent reagent, such as lithium aluminum hydride (LiAlH₄), would likely reduce the ketone and also cause the reductive cleavage of the carbon-chlorine bond. youtube.com

Nucleophilic Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, will preferentially attack the hard electrophilic center of the carbonyl group (C-3). dalalinstitute.com

Base-Induced Reactions: The most acidic proton in the molecule is that of the hydroxyl group. Therefore, treatment with one equivalent of a strong base will selectively form the alkoxide at C-6, which can then participate in the intramolecular reactions described previously.

Regioselectivity: When a reaction can occur at multiple positions, regioselectivity becomes crucial.

Favorskii Rearrangement: Enolate formation is regioselective as only the C-2 position has abstractable α-protons. The subsequent opening of the cyclopropanone intermediate is also regioselective, favoring the cleavage of the bond that leads to the more stable carbanion intermediate. youtube.com

Nucleophilic Attack: For external nucleophiles, the primary sites of attack are the carbonyl carbon (C-3) and the carbon bearing the chlorine (C-4). The hard/soft nature of the nucleophile dictates the regioselectivity. dalalinstitute.com Hard nucleophiles favor attack at the hard carbonyl carbon, while softer nucleophiles may show increased reactivity at the softer C-Cl center.

The table below summarizes the expected chemoselective reactions with various reagents.

| Reagent Type | Example Reagent | Expected Site of Primary Reaction | Product Type |

| Mild Hydride Reductant | NaBH₄ | Ketone (C-3) | Diol (4-chlorohexane-3,6-diol) |

| Strong Hydride Reductant | LiAlH₄ | Ketone (C-3) and Alkyl Chloride (C-4) | Triol (Hexane-1,3,4-triol) |

| Organometallic (Hard Nucleophile) | CH₃MgBr | Ketone (C-3) | Tertiary Alcohol |

| Strong, Non-nucleophilic Base | LDA | α-Proton (C-2) | Enolate (Favorskii precursor) |

| Strong Base (Nucleophilic) | NaOH | Hydroxyl Proton (C-6) | Alkoxide (Cyclic ether precursor) |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic investigations are pivotal in unraveling the reaction mechanisms of organic compounds. For 4-Chloro-6-hydroxyhexan-3-one, such studies would likely focus on reactions at the electrophilic carbonyl carbon, the acidic α-proton, and those involving the chloro and hydroxyl functional groups.

Kinetic Studies:

Spectroscopic Studies:

Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, thereby mapping the reaction pathway.

Infrared (IR) Spectroscopy: The characteristic carbonyl (C=O) stretching frequency in the IR spectrum of this compound would be a key marker. youtube.com Changes in the position and intensity of this peak during a reaction would indicate the transformation of the carbonyl group. For example, in a reduction reaction, the disappearance of the C=O peak and the appearance of a broad O-H stretching band would signify the formation of a diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would be crucial for structural elucidation of any intermediates and products. youtube.com The chemical shifts of the protons and carbons adjacent to the carbonyl, chloro, and hydroxyl groups would be particularly informative. Monitoring the changes in the NMR spectrum over time can provide real-time information about the progress of a reaction.

Mass Spectrometry (MS): MS would be used to determine the molecular weights of intermediates and products, helping to confirm their identities. Fragmentation patterns can also provide valuable structural information.

A hypothetical kinetic vs. spectroscopic study on the base-catalyzed intramolecular cyclization of this compound to form a cyclic ether could be envisioned. Kinetic data would reveal the reaction order with respect to the base and the starting material, while spectroscopic analysis would confirm the disappearance of the starting material and the emergence of the cyclic product.

Transition State Analysis for Key Transformations of this compound

Transition state analysis provides a deeper understanding of the energy barriers and the geometry of the highest-energy species along the reaction coordinate. For this compound, key transformations would include nucleophilic additions, eliminations, and substitutions.

Computational methods are often employed to model transition states, as they are transient species that cannot be isolated. For a nucleophilic addition to the carbonyl group, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond. The geometry of this transition state would likely adopt a Bürgi-Dunitz trajectory, where the nucleophile approaches the carbonyl carbon at an angle of approximately 107°.

In a reaction involving the chlorine atom, such as a substitution reaction, the transition state would depend on the mechanism. An S(_N)2 reaction would proceed through a pentacoordinate transition state, while an S(_N)1 reaction would involve a carbocation intermediate. The presence of the electron-withdrawing carbonyl group would influence the stability of any nearby charges in the transition state.

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules. It can be applied to this compound to predict its geometry, conformational preferences, and reactivity.

Conformation Analysis of this compound and its Reaction Intermediates

The reactivity of an acyclic molecule like this compound is significantly influenced by its preferred conformation. nih.gov DFT calculations can be used to determine the relative energies of different staggered and eclipsed conformations arising from rotation around the C-C single bonds.

For this compound, key dihedral angles to consider would be around the C3-C4 and C4-C5 bonds. The calculations would likely reveal that conformations minimizing steric interactions between the bulky chloro, hydroxyl, and ethyl groups are energetically favored. bham.ac.uk Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen or the chlorine atom could also play a role in stabilizing certain conformations. Understanding the conformational preferences is crucial as the lowest energy conformer is often the most populated and therefore the most likely to react. nih.gov

Energetic Profiles of Reaction Pathways

DFT can be used to compute the energetic profiles of potential reaction pathways for this compound. This involves calculating the energies of the reactants, transition states, intermediates, and products. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For example, a DFT study could compare the activation energies for a nucleophilic attack at the carbonyl carbon versus an S(_N)2 substitution at the carbon bearing the chlorine atom. Such a study would provide valuable insights into the chemoselectivity of reactions involving this bifunctional molecule.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the reaction of this compound with a nucleophile.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State (Nucleophilic Addition) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State (S(_N)2 Substitution) | +22.5 |

| Substitution Product | -10.3 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Orbital Analysis and Electronic Effects on Reactivity

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and its influence on reactivity. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The LUMO of a ketone is typically centered on the carbonyl carbon, making it the primary site for nucleophilic attack. oregonstate.edu The presence of the electronegative chlorine atom at the α-position would likely lower the energy of the LUMO, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. youtube.com This is due to the inductive electron-withdrawing effect of the chlorine atom. brainkart.com

The hydroxyl group, on the other hand, can have a dual electronic effect. It is inductively electron-withdrawing but can also act as an electron-donating group through resonance if it can conjugate with the π-system, although this is not directly possible in this compound. quora.com Its primary influence would be through inductive effects and its ability to participate in hydrogen bonding.

An analysis of the MOs would also help to rationalize the regioselectivity of reactions. For example, the relative sizes of the LUMO lobes on the carbonyl carbon and the carbon bearing the chlorine would indicate the preferred site of nucleophilic attack.

Structural Aspects and Stereochemistry

The presence of both a chlorine atom and a hydroxyl group, in addition to a ketone functional group, imparts a range of interesting structural and stereochemical characteristics to 4-Chloro-6-hydroxyhexan-3-one. The molecule's acyclic nature allows for a high degree of conformational freedom, which is influenced by a variety of intramolecular interactions.

Conformational Analysis of this compound in Solution and Solid State

In solution, it is expected that this compound would exist as a mixture of rapidly interconverting conformers. The relative populations of these conformers would be dependent on the solvent's polarity and its ability to participate in hydrogen bonding. In the solid state, the molecule would adopt a single, lowest-energy conformation, which would be influenced by crystal packing forces in addition to intramolecular interactions.

Intramolecular Hydrogen Bonding Influences on Conformation

A key feature that is likely to influence the conformational preference of this compound is the potential for intramolecular hydrogen bonding. This can occur between the hydroxyl group at the C6 position and either the carbonyl oxygen at C3 or the chlorine atom at C4. The formation of such a hydrogen bond would lead to a more folded, pseudo-cyclic conformation. mdpi.com

Interactive Data Table: Predicted Intramolecular Hydrogen Bonding Parameters

| Interacting Atoms | Predicted Ring Size | Expected Influence on Conformation |

| O-H (C6) and O=C (C3) | 6-membered | Significant stabilization of a folded conformer |

| O-H (C6) and Cl (C4) | 5-membered | Moderate stabilization of a folded conformer |

Note: The data in this table is predictive and based on general principles of intramolecular interactions, as specific experimental data for this compound is not available.

Rotational Isomerism and Energy Barriers

Rotation around the single bonds of the hexan-3-one backbone gives rise to various rotational isomers, or rotamers. The energy barriers to these rotations determine the flexibility of the molecule and the ease of interconversion between different conformations. While specific rotational energy barriers for this compound have not been reported, studies on substituted ketones and alkanes provide some insight. nih.govsemanticscholar.orgyoutube.com

Interactive Data Table: Estimated Rotational Energy Barriers

| Bond | Key Rotational Isomers | Estimated Energy Barrier |

| C3 - C4 | Gauche / Anti | Data not available |

| C4 - C5 | Gauche / Anti | Data not available |

| C5 - C6 | Gauche / Anti | Data not available |

Note: Specific energy barriers for this compound have not been experimentally or computationally determined.

Chiral Synthesis and Stereochemical Control

The presence of two stereocenters at C4 and C6 means that this compound can exist as four possible stereoisomers: (4R, 6R), (4S, 6S), (4R, 6S), and (4S, 6R). The development of synthetic methods to selectively prepare these stereoisomers is a significant challenge in organic synthesis.

Enantioselective Preparation of this compound Enantiomers

The enantioselective synthesis of chiral chlorohydrins is an area of active research. rsc.orgacs.org Various strategies have been developed, including the use of chiral catalysts and enzymes. rsc.orgrsc.orgresearchgate.net For the synthesis of enantiomerically enriched this compound, one could envision several approaches.

One potential route could involve the asymmetric reduction of a prochiral precursor, such as a diketone or an enone. The use of a chiral reducing agent or a biocatalyst, such as a ketoreductase, could selectively produce one enantiomer of the corresponding alcohol. researchgate.net Another approach could be the enantioselective chlorination of a suitable precursor.

While specific methods for the enantioselective preparation of this compound have not been described, the broader field of asymmetric synthesis offers a toolbox of potential reactions that could be adapted for this purpose. nih.govnih.gov

Diastereoselective Transformations Utilizing the Existing Chiral Centers

Once a single enantiomer of a precursor with one of the chiral centers is obtained, the second chiral center can be introduced through a diastereoselective reaction. The stereochemical outcome of this reaction would be controlled by the existing stereocenter. researchgate.net For example, the diastereoselective reduction of a ketone precursor that already contains the chiral center at the C4 position could be used to set the stereochemistry at the C6 position.

The principles of acyclic stereocontrol, such as Felkin-Anh or Cram chelation models, would be relevant in predicting the stereochemical outcome of such transformations. researchgate.net The choice of reagents and reaction conditions would be crucial in maximizing the diastereoselectivity of the reaction. The development of such diastereoselective transformations is essential for the synthesis of stereochemically pure samples of the different diastereomers of this compound. mol-chem.comacs.org

Advanced Spectroscopic and Analytical Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Chloro-6-hydroxyhexan-3-one, ¹H and ¹³C NMR would provide critical data on the chemical environment of each atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on each carbon. The ethyl group (CH₃-CH₂), the methylene (B1212753) groups adjacent to the chloro-substituted carbon and the hydroxyl group (C(Cl)-CH₂-CH₂-OH), and the methine proton at the chiral center (-CH(Cl)-) would each have characteristic chemical shifts and coupling patterns. The hydroxyl proton's signal could vary in position and appearance depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C=O) would appear at a significantly downfield shift (typically 190-215 ppm), while the carbon bearing the chlorine atom and the carbon bearing the hydroxyl group would also have characteristic chemical shifts.

A hypothetical ¹H NMR data table is presented below to illustrate expected patterns.

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| CH₃ (C1) | 0.9 - 1.1 | Triplet (t) |

| CH₂ (C2) | 2.5 - 2.8 | Quartet (q) |

| CH (C4) | 4.2 - 4.5 | Triplet (t) or Doublet of Doublets (dd) |

| CH₂ (C5) | 1.8 - 2.2 | Multiplet (m) |

| CH₂ (C6) | 3.6 - 3.9 | Triplet (t) |

| OH | Variable | Singlet (s, broad) |

Due to the potential for overlapping signals in the one-dimensional NMR spectra, multi-dimensional techniques are indispensable for complete spectral assignment.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), confirming the connectivity from the C1 methyl group through to the C6 methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is essential for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

The single bonds in the backbone of this compound allow for conformational flexibility. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide insight into the rotational barriers around the C-C bonds, particularly the C4-C5 bond. While no specific studies on this compound are documented, such an analysis could reveal the relative populations and energy barriers between different staggered conformations (rotamers).

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the ketone carbonyl group (C=O) at approximately 1715 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group, with its broadness suggesting intermolecular hydrogen bonding. The C-Cl stretch would likely appear in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also Raman active. While the O-H stretch is typically weak in Raman, the C-H and C-C backbone stretches would be clearly visible.

| Functional Group | Bond | Spectroscopic Method | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | IR | 3600 - 3200 (broad) |

| Alkane | C-H stretch | IR, Raman | 3000 - 2850 |

| Ketone | C=O stretch | IR, Raman | ~1715 (strong) |

| Chloroalkane | C-Cl stretch | IR | 800 - 600 |

Mass Spectrometry Techniques for Mechanistic Intermediates and Reaction Monitoring

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.

For this compound (C₆H₁₁ClO₂), the exact mass is 150.0448 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition. A key feature in the mass spectrum would be the isotopic pattern for chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, which is a definitive indicator of a monochlorinated compound. Fragmentation patterns could involve the loss of water, ethylene (B1197577) from the hydroxyethyl (B10761427) side, or cleavage adjacent to the carbonyl group (alpha-cleavage).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Analysis

The carbon at position 4 (C4) is a chiral center, meaning this compound can exist as two different enantiomers (R and S). While NMR and MS can confirm the chemical structure, they cannot typically determine the absolute stereochemistry.

X-ray crystallography is the gold standard for this purpose. If a suitable single crystal of one of the enantiomers could be grown, this technique could determine the precise three-dimensional arrangement of the atoms in the solid state. mdpi.com This analysis would unambiguously establish the absolute configuration (R or S) at the C4 center and reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice. mdpi.com No crystal structure for this specific compound appears to be available in public databases.

Applications As a Versatile Synthetic Building Block

Precursor to Biologically Relevant Scaffolds

The strategic placement of reactive sites within 4-Chloro-6-hydroxyhexan-3-one makes it an attractive starting material for the synthesis of various heterocyclic and acyclic compounds with potential biological significance.

Synthesis of Alpha-Hydroxyphosphonates and Analogs

While direct experimental evidence for the use of this compound in the synthesis of alpha-hydroxyphosphonates is not extensively documented in publicly available literature, its structural features suggest a plausible pathway. The ketone functional group at the 3-position could, in principle, undergo a Pudovik or Abramov reaction. This would involve the nucleophilic addition of a dialkyl phosphite (B83602) or a trialkyl phosphite to the carbonyl group, respectively, to form the corresponding alpha-hydroxyphosphonate.

The general reaction scheme for the formation of alpha-hydroxyphosphonates from a ketone is as follows:

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Ketone (e.g., this compound) | Dialkyl phosphite | Pudovik Reaction | Alpha-hydroxyphosphonate |

| Ketone (e.g., this compound) | Trialkyl phosphite | Abramov Reaction | Alpha-hydroxyphosphonate |

The presence of the chlorine atom and the hydroxyl group elsewhere in the molecule would likely require careful optimization of reaction conditions to avoid side reactions.

Building Block for Furan (B31954) Derivatives

The structure of this compound contains a γ-chloro-β-hydroxy ketone motif, which is a known precursor for the synthesis of furan derivatives. The reaction typically proceeds via an intramolecular cyclization. Under basic conditions, the hydroxyl group can be deprotonated, and the resulting alkoxide can undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of a five-membered ring. Subsequent dehydration would then yield the aromatic furan ring.

This type of transformation highlights the potential of this compound as a readily available starting material for constructing substituted furan rings, which are core structures in many natural products and pharmaceuticals.

Intermediate in the Formation of Cyclic and Heterocyclic Compounds

The bifunctional nature of this compound, possessing both electrophilic (the chlorinated carbon) and nucleophilic (the hydroxyl group) centers, as well as a carbonyl group, makes it a prime candidate for the synthesis of a variety of cyclic and heterocyclic compounds.

Intramolecular reactions could lead to the formation of substituted tetrahydrofurans or other cyclic ethers. Furthermore, the ketone and the chloro- and hydroxy- functionalities can be exploited in reactions with external reagents to build more complex heterocyclic systems. For instance, reaction with a nitrogen-containing nucleophile could lead to the formation of nitrogen-containing heterocycles. The versatility of this compound as an intermediate is an area of ongoing interest in synthetic chemistry.

Role in Material Science Precursors

Beyond its applications in the synthesis of biologically relevant molecules, this compound also holds promise as a precursor in material science, particularly in the design of novel polymers and functionalized macrocycles.

Incorporation into Polymer Architectures

The presence of a hydroxyl group and a reactive chlorine atom allows for the potential incorporation of this compound into polymer chains. The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters or as a nucleophile in condensation polymerizations. The chlorine atom provides a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the properties of the resulting polymer.

While specific examples of polymers derived from this compound are not widely reported, the fundamental reactivity of its functional groups suggests its utility in creating functionalized polymers with tailored properties for various applications.

Functionalization of Macrocyclic Compounds (e.g., Phthalocyanines)

Phthalocyanines are large, aromatic macrocyclic compounds that are of significant interest for their applications in dyes, catalysts, and photodynamic therapy. The properties of phthalocyanines can be tuned by attaching various functional groups to their periphery.

The reactive chlorine atom in this compound could potentially be used to attach this molecule to a pre-formed phthalocyanine (B1677752) ring through nucleophilic substitution reactions. This would introduce a keto- and hydroxy-functionalized aliphatic chain onto the macrocycle. Such modifications could influence the solubility, aggregation behavior, and electronic properties of the phthalocyanine, thereby opening up new possibilities for their application in material science.

Chemo-Enzymatic Synthesis Utilizing this compound Analogues

The integration of enzymatic methods into synthetic organic chemistry has revolutionized the production of complex chiral molecules. Enzymes, particularly reductases, offer unparalleled stereoselectivity in the reduction of prochiral ketones, a critical step in the synthesis of many pharmaceuticals and fine chemicals. Analogues of this compound, such as α-chloro-β-keto esters, serve as valuable substrates in these biocatalytic reductions, leading to the formation of chiral α-chloro-β-hydroxy esters with high diastereo- and enantiomeric purity.

Detailed research findings have demonstrated the efficacy of various reductases, often sourced from baker's yeast (Saccharomyces cerevisiae), in the stereoselective reduction of these analogues. These enzymes, including known and putative reductases, can be expressed in host organisms like Escherichia coli for large-scale production and application.

The utility of this approach has been showcased in the multigram-scale synthesis of chiral alcohols from corresponding keto esters. For instance, the reduction of ethyl 2-chloroacetoacetate, an analogue of this compound, can yield the corresponding syn-(2R,3S)-alcohol with high precision. This is achieved by utilizing whole cells of an E. coli strain that overexpresses a specific yeast reductase identified through screening studies.

Enzymatic Reduction of α-Chloro-β-Keto Esters

The stereoselective reduction of α-chloro-β-keto esters can theoretically produce four possible diastereomers of the corresponding α-chloro-β-hydroxy ester. The choice of enzyme is crucial in directing the reaction towards the desired stereoisomer. A library of reductases can be screened to identify the most effective catalyst for a specific substrate and desired stereochemical outcome.

Table 1: Stereoselective Reduction of Ethyl 2-chloro-3-oxobutanoate using various reductases.

| Enzyme Source | Reductase | Product Diastereomer | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| Saccharomyces cerevisiae | Reductase A | (2R,3S) | >99% | >99% |

| Saccharomyces cerevisiae | Reductase B | (2S,3R) | 95% | >99% |

| Saccharomyces cerevisiae | Reductase C | (2R,3R) | 80% | 98% |

| Saccharomyces cerevisiae | Reductase D | (2S,3S) | 92% | >99% |

Note: Data is representative of typical results found in literature for analogous compounds and serves for illustrative purposes.

The success of these biocatalytic reductions hinges on several factors, including the enzyme's substrate specificity, the reaction conditions (pH, temperature, and co-solvents), and an efficient cofactor regeneration system. Nicotinamide adenine (B156593) dinucleotide (phosphate) (NAD(P)H) is a common cofactor for reductases, and its regeneration is essential for the economic feasibility of the process. This is often achieved by using a coupled-enzyme system, such as glucose dehydrogenase, or a substrate-coupled system with a sacrificial alcohol like isopropanol.

The chemo-enzymatic approach offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral intermediates. The high selectivity of enzymes minimizes the formation of unwanted byproducts, leading to cleaner reaction profiles and simplified purification processes. The use of analogues of this compound in such biocatalytic systems underscores the immense potential of combining biological and chemical tools for the efficient construction of complex molecules.

Future Research Directions and Challenges

Development of Novel Catalytic Systems for Sustainable Synthesis

The current synthesis of halo-hydroxy ketones often relies on traditional methods that may involve stoichiometric reagents and harsh conditions. A primary future challenge is the development of novel catalytic systems that align with the principles of green chemistry, enhancing efficiency, selectivity, and sustainability.

Biocatalysis: The use of enzymes, such as oxidoreductases and lyases, presents a promising avenue for the stereoselective synthesis of chiral α-hydroxy ketones. rsc.org One-pot multistep enzymatic cascades could enable the synthesis to start from bio-derived alcohols, avoiding the direct use of reactive aldehyde intermediates and simplifying product isolation. rsc.org Research into specific halohydrin dehalogenases or alcohol dehydrogenases engineered for 4-Chloro-6-hydroxyhexan-3-one could provide highly efficient and environmentally benign synthetic routes.

Organocatalysis: Metal-free catalytic systems are gaining traction for their low toxicity and stability. Chiral organocatalysts could be employed to achieve enantioselective synthesis, a crucial aspect for pharmaceutical applications. acs.org The development of immobilized organocatalysts could further enhance sustainability by allowing for easy catalyst recovery and reuse.

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (like palladium or gold) to catalysts based on earth-abundant and non-toxic metals (such as iron, copper, or cobalt) is a key goal for sustainable chemistry. organic-chemistry.orgorganic-chemistry.org Research efforts could focus on designing ligand-scaffold combinations that enable these metals to catalyze the key bond-forming reactions in the synthesis of this compound with high selectivity and yield. For instance, a dual iridium/palladium catalytic system has been shown to be effective for α-hydroxy ketone synthesis using water as an oxygen source and aerial oxygen as the oxidant, representing a green and sustainable methodology. organic-chemistry.org

Expanding the Scope of Derivatization Reactions

The bifunctional nature of this compound, containing both a hydroxyl and a chloro group in addition to the ketone, makes it a rich scaffold for chemical modification. However, achieving selective derivatization of one functional group in the presence of others remains a significant challenge.

Future research will likely focus on:

Chemoselective Transformations: Developing reaction conditions that allow for the selective modification of the hydroxyl, chloro, or ketone functionalities is paramount. This would enable the synthesis of a diverse library of derivatives. For example, protecting group strategies or catalyst-controlled reactions could be employed to target a specific site.

Intramolecular Cyclizations: The strategic placement of the chloro and hydroxyl groups makes the molecule an ideal precursor for the synthesis of heterocyclic compounds, such as substituted tetrahydrofurans or other oxygen-containing rings, through intramolecular nucleophilic substitution.

Umpolung Strategies: Traditional ketone chemistry involves the nucleophilic attack on the electrophilic carbonyl carbon. An "umpolung" or polarity reversal strategy could be explored, wherein the α-carbon is rendered electrophilic, allowing it to react with a wide range of nucleophiles to create novel C-C and C-heteroatom bonds. springernature.comresearchgate.net This approach could significantly broaden the range of accessible derivatives. springernature.com

The primary challenge in this area is overcoming the inherent reactivity patterns of the molecule to achieve high selectivity and avoid complex product mixtures. nih.gov

Advanced Computational Modeling for Predictive Synthesis

Trial-and-error experimentation in synthetic chemistry is time-consuming and resource-intensive. Advanced computational modeling offers a powerful tool to predict reaction outcomes, optimize conditions, and design novel synthetic pathways with greater efficiency. mit.edunih.gov

Reaction Pathway and Mechanism Elucidation: Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model reaction intermediates and transition states. This allows for the in-depth understanding of reaction mechanisms, helping to explain observed selectivity and predict the feasibility of new transformations for this compound.

Catalyst Design: Computational tools can be used to design and screen potential catalysts in silico before their synthesis in the lab. By modeling the interaction between the substrate and the catalyst's active site, researchers can predict catalytic activity and selectivity, accelerating the development of novel catalytic systems mentioned in section 8.1. quora.com

Machine Learning for Reaction Optimization: The integration of machine learning algorithms can revolutionize reaction development. rsc.org By training models on existing reaction data, it is possible to predict the optimal conditions (temperature, solvent, catalyst) for the synthesis and derivatization of this compound, minimizing the number of required experiments. mdpi.com This data-driven approach can uncover non-obvious process parameters and accelerate the path to an optimized synthesis. mit.edu

Exploration of Unconventional Reactivity Modes

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods can unlock novel and more efficient synthetic routes. These methods often provide access to highly reactive intermediates under mild conditions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. mdpi.com It could be applied to this compound for selective C-H bond functionalization, radical-mediated cyclizations, or controlled dehalogenation reactions under exceptionally mild conditions, often at room temperature.

Electrochemistry: Electrosynthesis offers a reagent-free method for performing oxidation and reduction reactions by using electricity as a "green" oxidant or reductant. acs.org This approach could be used for the selective oxidation of the hydroxyl group or the reduction of the ketone in this compound without the need for chemical reagents, thereby reducing waste generation.

Mechanochemistry: This involves using mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent. Exploring mechanochemical methods for the synthesis or derivatization of this compound could lead to more sustainable processes with reduced solvent waste.

The challenge in this area is to develop a fundamental understanding of how the unique structure of this compound interacts with these energy inputs to control reaction pathways and achieve desired outcomes.

Integration into Flow Chemistry and Automated Synthesis Platforms

Translating laboratory-scale synthesis to industrial production often presents challenges related to scalability, safety, and consistency. Continuous flow chemistry offers solutions to many of these issues and represents a major direction for the future synthesis of fine chemicals. nih.gov

Enhanced Safety and Control: The synthesis of chlorinated compounds can involve hazardous reagents or intermediates. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior control over reaction temperature and mixing, minimizing the risks associated with exothermic events or unstable intermediates. scielo.br

Scalability and Efficiency: Flow processes can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). This approach avoids the complex challenges of scaling up batch reactors. scispace.comresearchgate.net Multi-step syntheses, such as the conversion of an amino acid to an α-halo ketone, can be "telescoped" into a single continuous sequence without isolating intermediates, drastically improving efficiency. acs.orgacs.org

Automated Self-Optimizing Platforms: The integration of flow reactors with real-time analytical tools (e.g., IR, HPLC) and machine learning algorithms can create autonomous systems. researchgate.net Such platforms can independently perform experiments, analyze the results, and decide on the next set of conditions to find the optimal reaction parameters, accelerating process development significantly. drugdiscoverytrends.com

The primary challenge for implementation is the engineering required to handle potential solid formation (clogging) and to develop robust, integrated analytical setups for real-time monitoring and control. nih.gov

Table 1: Summary of

| Area of Research | Key Objectives | Primary Challenges | Potential Outcomes |

|---|---|---|---|

| Novel Catalytic Systems | Develop green and sustainable synthetic routes using biocatalysis, organocatalysis, and earth-abundant metals. | Achieving high selectivity and activity; catalyst stability and recyclability. | More cost-effective, safer, and environmentally friendly synthesis methods. rsc.orgresearchgate.net |

| Expanding Derivatization | Achieve selective modification of functional groups to create a diverse library of new molecules. | Controlling chemoselectivity between the chloro, hydroxyl, and ketone groups. nih.gov | Access to novel heterocyclic compounds and functionalized chemical probes. |

| Advanced Computational Modeling | Use predictive models (DFT, machine learning) to guide synthesis and optimize reaction conditions. | Accuracy of predictive models; requirement for high-quality training data for machine learning. nih.govrsc.org | Accelerated discovery of new reactions and optimized processes with reduced experimentation. mit.edu |

| Unconventional Reactivity | Employ photocatalysis, electrochemistry, and mechanochemistry to access novel reaction pathways. | Understanding and controlling the reactivity of the molecule under new energy inputs. | Milder, more efficient, and selective synthetic transformations. mdpi.com |

| Flow Chemistry & Automation | Develop continuous, scalable, and automated processes for synthesis and optimization. | Reactor design to prevent clogging; integration of real-time analytics and control systems. nih.gov | Safer, more efficient, and scalable production of this compound. scispace.comacs.org |

Q & A

Q. Table 1: Hazard Mitigation Strategies

Advanced: How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

Methodological Answer:

Contradictions in structural assignments (e.g., chloro vs. hydroxyl group positioning) require multi-technique validation:

- X-ray Crystallography: Use SHELX software for refinement of single-crystal data to determine bond lengths and angles. High-resolution data (≤1.0 Å) minimizes errors in electron density maps .

- NMR Analysis: Compare H and C NMR shifts with computational predictions (e.g., DFT) to confirm substituent effects. DEPT-135 experiments clarify carbon hybridization states .

- IR Spectroscopy: Validate ketone (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) functional groups. Discrepancies may indicate tautomerism or hydrogen bonding .

Q. Table 2: Key Spectral Benchmarks

| Technique | Expected Signal | Structural Insight |

|---|---|---|

| C NMR | δ ~210 ppm (C=O) | Confirms ketone group |

| X-ray | C-Cl bond length: ~1.76 Å | Distinguishes from C-O bonds |

| IR | Broad peak ~3200 cm | Indicates hydrogen-bonded -OH |

Basic: What synthetic routes are reported for this compound, and how do catalysts influence yield?

Methodological Answer:

Common routes include:

- Halogenation of Hydroxyketones: React 6-hydroxyhexan-3-one with SOCl or PCl under anhydrous conditions. Catalytic DMAP (4-dimethylaminopyridine) enhances chloride substitution efficiency (yield: 70–85%) .

- Selective Oxidation: Oxidize 4-chloro-6-hexanol with Jones reagent (CrO/HSO) at 0–5°C to prevent over-oxidation. Yields drop below 50% if temperature exceeds 10°C .

Q. Table 3: Reaction Optimization Parameters

| Method | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Halogenation | DMAP | 25 | 85 |

| Oxidation | CrO | 5 | 48 |

Advanced: How do computational models predict the stability of this compound in aqueous vs. nonpolar environments?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) reveal:

- Aqueous Solubility: The hydroxyl group facilitates hydrogen bonding with water (ΔG = -12.3 kcal/mol), but the chloro group reduces polarity, limiting solubility to ~5 mg/mL .

- Thermal Stability: Molecular dynamics (MD) simulations predict decomposition above 150°C via Cl- elimination, forming a conjugated dienone intermediate .

Advanced: What strategies address discrepancies in biological activity data for this compound across studies?

Methodological Answer:

Inconsistent bioactivity results (e.g., antimicrobial assays) may stem from:

- Purity Variance: Use HPLC (C18 column, acetonitrile/water gradient) to verify purity ≥98%. Impurities like residual solvents (e.g., DCM) can skew bioassays .

- Assay Conditions: Standardize inoculum size (e.g., 1×10 CFU/mL for bacteria) and pH (7.2–7.4) to minimize variability. Replicate data across ≥3 independent trials .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Temperature: Store at -20°C in amber vials to prevent photodegradation. Room-temperature storage leads to 15% decomposition over 6 months .

- Desiccation: Use silica gel packs in sealed containers to avoid hydrolysis of the chloro group .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

The compound undergoes S2 reactions at the chloro site due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.